molecular formula C12H16BrNO2 B179555 tert-Butyl 3-(bromomethyl)phenylcarbamate CAS No. 118684-32-5

tert-Butyl 3-(bromomethyl)phenylcarbamate

Cat. No. B179555
CAS RN: 118684-32-5
M. Wt: 286.16 g/mol
InChI Key: HQPYEVSQMSDBFG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(bromomethyl)phenylcarbamate is a chemical compound with the empirical formula C12H16BrNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 286.16 g/mol . The SMILES string representation is CC(C)(OC(NC1=CC=CC(CBr)=C1)=O)C .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

A study by Bhookya et al. (2017) involved the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, closely related to tert-butyl 3-(bromomethyl)phenylcarbamate. These compounds were evaluated for their anti-inflammatory activity using in vivo methods and compared to standard drugs like indomethacin. The study found that some of these compounds showed promising anti-inflammatory effects (Bhookya et al., 2017).

Enzymatic Kinetic Resolution

Piovan et al. (2011) conducted research on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is structurally similar to tert-butyl 3-(bromomethyl)phenylcarbamate. They used lipase-catalyzed transesterification to obtain optically pure enantiomers of the compound. The study demonstrated the potential of enzymatic processes in the synthesis of optically pure intermediates for further chemical synthesis (Piovan et al., 2011).

Asymmetric Mannich Reaction

Yang et al. (2009) explored the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate using an asymmetric Mannich reaction. This research provides insights into the synthesis of chiral amino carbonyl compounds, demonstrating the versatility of tert-butyl phenylcarbamate derivatives in organic synthesis (Yang et al., 2009).

1,3-Dipolar Cycloaddition

González et al. (2013) investigated the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate, another closely related compound, in 1,3-dipolar cycloaddition reactions. Their study highlights the potential of tert-butyl phenylcarbamate derivatives in the synthesis of pyrazole derivatives, which are useful in various chemical applications (González et al., 2013).

Building Blocks in Organic Synthesis

Research by Guinchard et al. (2005) focused on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, demonstrating their utility as building blocks in organic synthesis. They highlighted how these compounds can behave as protected nitrones in reactions with organometallics, leading to the formation of valuable hydroxylamines (Guinchard et al., 2005).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPYEVSQMSDBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219334
Record name 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)phenylcarbamate

CAS RN

118684-32-5
Record name 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118684-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The (3-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester (1.67 g, 7.49 mmol) and triphenylphosphine (2.61 g, 9.96 mmol) were combined and dissolved in tetrahydrofuran (40 mL). Carbon tetrabromide (3.23 g, 9.74 mmol) was dissolved in acetonitrile (20 mL) and added dropwise to the reaction while stirring. After stirring for 5 h, the reaction was concentrated in vacuo to give a thick golden oil. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 20% ethyl acetate/hexanes) afforded (3-bromomethyl-phenyl)-carbamic acid tert-butyl ester (1.52 g, 78%) as a white powder: H1-NMR (400 MHz, CDCl3) δ 1.53 (9H, s), 4.46 (2H, s), 6.47 (1H, bs), 7.06 (1H, d, J=7.2 Hz), 7.19-7.27 (2H, m), 7.51 (1H, s).
Quantity
1.67 g
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2.61 g
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3.23 g
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20 mL
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Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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